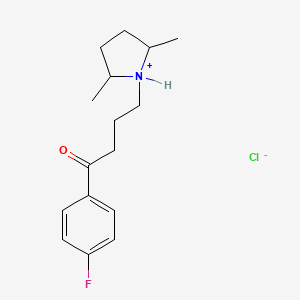
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a fluorobutyrophenone moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrrole and an alkylating agent.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone group is introduced via a Friedel-Crafts acylation reaction using fluorobutyryl chloride and a suitable aromatic compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone: The non-hydrochloride form of the compound.
4-(2,5-Dimethylpyrrolidinyl)-4’-chlorobutyrophenone: A similar compound with a chlorine atom instead of fluorine.
4-(2,5-Dimethylpyrrolidinyl)-4’-bromobutyrophenone: A similar compound with a bromine atom instead of fluorine.
Uniqueness
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain experimental conditions compared to its non-salt counterparts.
特性
CAS番号 |
59921-93-6 |
|---|---|
分子式 |
C16H23ClFNO |
分子量 |
299.81 g/mol |
IUPAC名 |
4-(2,5-dimethylpyrrolidin-1-ium-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-12-5-6-13(2)18(12)11-3-4-16(19)14-7-9-15(17)10-8-14;/h7-10,12-13H,3-6,11H2,1-2H3;1H |
InChIキー |
UVXZDRUCKJAHMR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC([NH+]1CCCC(=O)C2=CC=C(C=C2)F)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


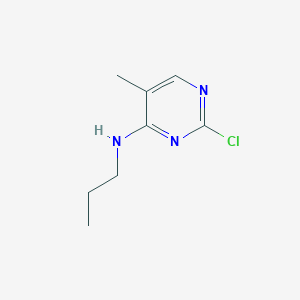
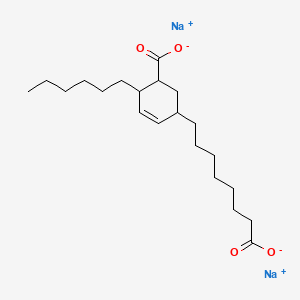

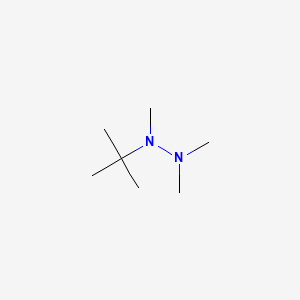
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)


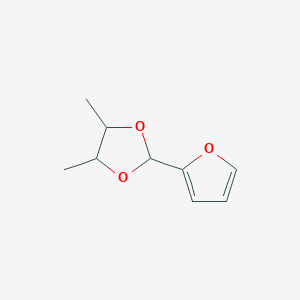

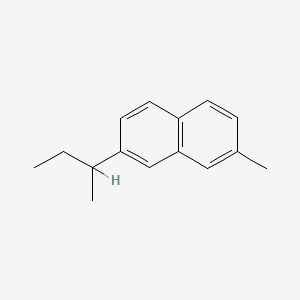


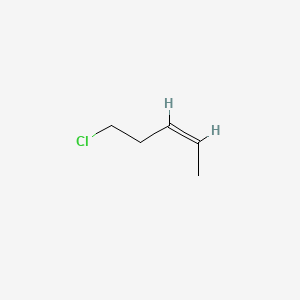
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
